4-Chlorothiazolo[4,5-C]pyridine
CAS No.: 214045-74-6
Cat. No.: VC7842368
Molecular Formula: C6H3ClN2S
Molecular Weight: 170.62
* For research use only. Not for human or veterinary use.
![4-Chlorothiazolo[4,5-C]pyridine - 214045-74-6](/images/structure/VC7842368.png)
Specification
CAS No. | 214045-74-6 |
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Molecular Formula | C6H3ClN2S |
Molecular Weight | 170.62 |
IUPAC Name | 4-chloro-[1,3]thiazolo[4,5-c]pyridine |
Standard InChI | InChI=1S/C6H3ClN2S/c7-6-5-4(1-2-8-6)10-3-9-5/h1-3H |
Standard InChI Key | XOVCABFBSNNJGW-UHFFFAOYSA-N |
SMILES | C1=CN=C(C2=C1SC=N2)Cl |
Canonical SMILES | C1=CN=C(C2=C1SC=N2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Chlorothiazolo[4,5-c]pyridine consists of a bicyclic framework where a thiazole ring (a five-membered ring containing nitrogen and sulfur) is fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The chlorine atom occupies the 4-position of the thiazolo[4,5-c]pyridine system, as confirmed by its IUPAC name, 4-chloro- thiazolo[4,5-c]pyridine . The structural elucidation is supported by spectral data, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy .
Spectral Characteristics
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Infrared Spectroscopy: A strong absorption band at 753 cm corresponds to the C-Cl stretching vibration, while the thiazole ring’s C-S-C asymmetric stretch appears near 1,035 cm .
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NMR Spectroscopy: The proton NMR spectrum in CDCl reveals a singlet at 0.94 ppm (aromatic H-1) and a multiplet between 1.50–2.43 ppm for the remaining aromatic protons .
Physical Properties
Key physical properties of 4-Chlorothiazolo[4,5-c]pyridine include:
Property | Value | Source |
---|---|---|
Melting Point | 198–199 °C | |
Boiling Point | 305.7 ± 22.0 °C (760 mmHg) | |
Molecular Weight | 170.62 g/mol | |
Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, DMSO) |
The compound’s low water solubility and high thermal stability make it suitable for reactions in non-polar media .
Synthesis and Reaction Pathways
Historical Synthesis
The first reported synthesis of thiazolo[4,5-c]pyridine derivatives dates to 1966, involving 3-aminoisoquinoline as a precursor . The modern preparation of 4-Chlorothiazolo[4,5-c]pyridine follows a four-step protocol:
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Thiocyanation: Treatment of 3-aminoisoquinoline with potassium thiocyanate and bromine in acetic acid yields 3-amino-4-thiocyanatoisoquinoline .
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Cyclization: Heating with hydrochloric acid induces cyclization to form 2-aminothiazolo[4,5-c]isoquinoline .
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Sandmeyer Reaction: Diazotization followed by chlorination replaces the amino group with chlorine, producing 2-chlorothiazolo[4,5-c]isoquinoline .
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Reduction: Hydrogen iodide and red phosphorus reduce residual functional groups, yielding the final product .
Reaction Mechanism
The cyclization step proceeds via nucleophilic attack of the thiocyanate sulfur on the adjacent carbon, forming the thiazole ring. The Sandmeyer reaction introduces chlorine through a radical intermediate, facilitated by copper(I) chloride .
Modern Modifications
Recent advancements focus on optimizing yield and purity. For example, using ultra-high-purity reagents (99.999%) and controlled atmospheres (argon/vacuum) minimizes side reactions . Industrial-scale production employs palletized packaging (5-gallon pails to 1-ton super sacks) to ensure stability during transport .
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